molecular formula C15H19ClN2O6 B13766110 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-methyl-4-(2-(methylamino)propyl)-, oxalate CAS No. 57462-96-1

4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-methyl-4-(2-(methylamino)propyl)-, oxalate

Cat. No.: B13766110
CAS No.: 57462-96-1
M. Wt: 358.77 g/mol
InChI Key: ZTYFFZPRLMVIPZ-UHFFFAOYSA-N
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Description

4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-methyl-4-(2-(methylamino)propyl)-, oxalate is a complex organic compound with a unique structure that includes a benzoxazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-methyl-4-(2-(methylamino)propyl)-, oxalate typically involves multiple steps. The initial step often includes the formation of the benzoxazinone core, followed by the introduction of the chloro and methyl groups. The final step involves the addition of the methylamino propyl group and the formation of the oxalate salt. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-methyl-4-(2-(methylamino)propyl)-, oxalate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-methyl-4-(2-(methylamino)propyl)-, oxalate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-methyl-4-(2-(methylamino)propyl)-, oxalate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-methyl-4-(2-(methylamino)propyl)-, oxalate include other benzoxazinone derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activity and applications.

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for research and industrial applications.

Properties

CAS No.

57462-96-1

Molecular Formula

C15H19ClN2O6

Molecular Weight

358.77 g/mol

IUPAC Name

1-(6-chloro-2-methyl-3-oxo-1,4-benzoxazin-4-yl)propan-2-yl-methylazanium;2-hydroxy-2-oxoacetate

InChI

InChI=1S/C13H17ClN2O2.C2H2O4/c1-8(15-3)7-16-11-6-10(14)4-5-12(11)18-9(2)13(16)17;3-1(4)2(5)6/h4-6,8-9,15H,7H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

ZTYFFZPRLMVIPZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CC(C)[NH2+]C.C(=O)(C(=O)[O-])O

Origin of Product

United States

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